Oxetan-3-ylmethanethiol
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Overview
Description
Oxetan-3-ylmethanethiol is a chemical compound with the molecular formula C4H8OS. It is a member of the oxetane family, which are four-membered cyclic ethers. This compound is characterized by the presence of a thiol group (-SH) attached to the methylene bridge of the oxetane ring. Oxetanes are known for their unique chemical properties, including high polarity and the ability to act as hydrogen bond acceptors, which contribute to their stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetan-3-ylmethanethiol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile . This method results in the formation of the oxetane ring via a 4-exo ring closure mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
Oxetan-3-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Oxetane derivatives are explored for their potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as high polarity and stability
Mechanism of Action
The mechanism of action of oxetan-3-ylmethanethiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, including those involved in signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: Similar to oxetan-3-ylmethanethiol but with a hydroxyl group instead of a thiol group.
Thietan-3-ol: Contains a sulfur atom in the ring structure, making it a thietane derivative.
Oxetan-2-ylmethanethiol: Similar structure but with the thiol group attached to a different carbon in the ring
Uniqueness
This compound is unique due to its combination of the oxetane ring and the thiol group. This combination imparts distinct chemical properties, such as high reactivity and the ability to form strong covalent bonds with proteins. These properties make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
oxetan-3-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c6-3-4-1-5-2-4/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGWMUOKWPCMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1890079-79-4 |
Source
|
Record name | (oxetan-3-yl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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